N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide

説明

Molecular Architecture and IUPAC Nomenclature

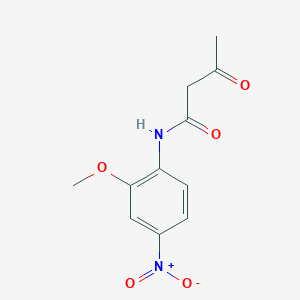

The molecular architecture of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is characterized by a sophisticated arrangement of functional groups that contribute to its distinctive properties. The compound possesses the molecular formula C11H12N2O5 with a molecular weight of 252.22 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature for this compound precisely describes its structural features: this compound, which systematically indicates the substitution pattern on the aromatic ring and the nature of the aliphatic chain.

The core structure consists of a benzene ring bearing two substituents at the 2- and 4-positions relative to the amide nitrogen attachment point. The methoxy group (-OCH3) occupies the 2-position, providing electron-donating character through both inductive and resonance effects. At the 4-position, a nitro group (-NO2) serves as a powerful electron-withdrawing substituent, creating a significant electronic asymmetry across the aromatic system. This substitution pattern generates a dipolar character that influences both the molecule's physical properties and its interactions with other species.

The amide linkage connects the substituted aniline moiety to a 3-oxobutanoyl chain, creating an extended conjugated system that encompasses both the aromatic ring and the carbonyl groups. The canonical Simplified Molecular Input Line Entry System representation, CC(=O)CC(=O)NC1=C(C=C(C=C1)N+[O-])OC, clearly illustrates the connectivity and formal charge distribution within the molecule. This structural arrangement places two carbonyl groups in proximity, with the amide carbonyl directly attached to the aromatic system and a ketone carbonyl located at the 3-position of the butanoyl chain.

The International Chemical Identifier string, InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15), provides a unique digital fingerprint that encodes the complete structural information including atom connectivity, hydrogen atom positions, and formal charge distribution. This systematic representation enables precise identification and database searching, facilitating research applications and regulatory documentation. The structural complexity evident in this nomenclature reflects the compound's potential for diverse intermolecular interactions and its utility as a building block for more complex molecular architectures.

特性

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRWFTFHIONLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387281 | |

| Record name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91088-39-0 | |

| Record name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation Using 2,2,6-Trimethyl-1,3-dioxin-4-one (Modified Clemens Method)

Procedure : A solution of 2-methoxy-4-nitroaniline and 2,2,6-trimethyl-1,3-dioxin-4-one in an inert solvent such as xylene is heated at approximately 150 °C with vigorous stirring. The reaction proceeds with the evolution of acetone, indicating the formation of the acetoacetamide linkage.

Reaction Time : Typically 3–4 hours until completion.

Work-up : After reaction, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from suitable organic solvents such as chloroform/petroleum ether mixtures.

Yield and Purity : Yields reported for analogous N-aryl-3-oxobutanamides range from 85% to 90%, with melting points consistent with high purity crystalline products.

Spectroscopic Confirmation : IR spectra show characteristic amide NH stretching (~3300 cm^-1) and keto carbonyl bands (~1710 cm^-1). ^1H NMR confirms the presence of methyl and methylene protons adjacent to the keto group and aromatic protons.

Aqueous Reflux Method Using TMD (2,2,6-Trimethyl-1,3-dioxin-4-one)

Procedure : In a round-bottom flask, 2-methoxy-4-nitroaniline (5 mmol) is suspended or dissolved in distilled water (15 mL). The mixture is heated to reflux, and TMD (8 mmol) is added gradually. Reflux continues for 1.5–2 hours.

Isolation : Upon reaction completion (monitored by TLC), the mixture is cooled and acidified with 2M HCl to precipitate the product.

Purification : The solid is filtered, washed, and recrystallized from water or extracted with ethyl acetate if oily, followed by silica gel chromatography if necessary.

Advantages : This aqueous method is environmentally benign and avoids organic solvents during the reaction step.

Microwave-Assisted Synthesis

Procedure : A microwave reactor vial is charged with 2-methoxy-4-nitroaniline, distilled water, potassium carbonate (as base), and TMD. Microwave irradiation is applied at 150 °C for 5 minutes under pressure (~9 bar).

Work-up : After cooling, the reaction mixture is acidified and extracted with ethyl acetate. The organic layer is dried and purified via silica gel chromatography.

Benefits : This method significantly reduces reaction time and energy consumption while maintaining good yields and purity.

Comparative Data Table of Preparation Methods

| Method | Solvent | Temperature | Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Modified Clemens (Thermal) | Xylene | 150 °C | 3–4 hours | 85–90 | Recrystallization | High purity, classical approach |

| Aqueous Reflux with TMD | Water | Reflux (~100 °C) | 1.5–2 hours | 80–85 | Filtration, recrystallization | Eco-friendly, avoids organic solvents |

| Microwave-Assisted Synthesis | Water + K2CO3 | 150 °C (microwave) | 5 minutes | 75–80 | Silica gel chromatography | Rapid, energy-efficient |

Research Findings and Notes

The use of 2,2,6-trimethyl-1,3-dioxin-4-one as the β-keto precursor is well-established for synthesizing N-aryl-3-oxobutanamides, including those with electron-withdrawing substituents such as nitro and methoxy groups on the aromatic ring.

The aqueous reflux method offers a green chemistry alternative, minimizing hazardous solvents and simplifying product isolation by direct precipitation.

Microwave-assisted synthesis accelerates the reaction kinetics, though slightly lower yields may be observed due to the rapid conditions; however, this method is advantageous for high-throughput or industrial applications.

Spectroscopic data (IR, ^1H NMR) confirm the formation of the amide and keto functionalities, with characteristic signals for the methoxy substituent and nitro group on the aromatic ring.

The compound serves as a key intermediate for further derivatization, including hydrazone formation and metal complexation, as reported in coordination chemistry studies involving zinc(II) complexes.

化学反応の分析

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include 2-methoxy-4-nitroaniline (from reduction), substituted derivatives (from nucleophilic substitution), and carboxylic acids and amines (from hydrolysis).

科学的研究の応用

Pharmaceutical Applications

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide has been investigated for its bioactive properties , making it a candidate for drug development. Research indicates that derivatives of this compound exhibit:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties, suggesting potential applications in treating infections .

- Antioxidant Properties : The compound's structure allows for antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for developing treatments for inflammatory conditions .

Cosmetic Applications

The compound has been identified as suitable for use in the cosmetic industry, particularly in tattoo inks . A study indicated that this compound does not cause skin irritation, making it a safe option for dermal applications . Its stability and color properties are beneficial for creating long-lasting cosmetic products.

Environmental Studies

Research on the environmental impact of this compound has been conducted to assess its fate and behavior in ecosystems. The compound's degradation pathways and toxicity levels are critical for understanding its environmental safety:

- Toxicity Assessments : Various studies have evaluated the toxicity of this compound on aquatic life and terrestrial organisms. It has been found to have low toxicity levels under specific conditions, indicating a reduced risk to environmental health .

- Biodegradability : Investigations into the biodegradability of the compound suggest that it can break down under certain environmental conditions, reducing its long-term ecological impact .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Safety in Cosmetic Use

In a clinical trial assessing the safety of tattoo inks containing this compound, researchers applied the ink to animal models and monitored skin reactions over several weeks. No adverse reactions were observed, supporting its use as a safe ingredient in cosmetic formulations .

作用機序

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Similar compounds to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide include:

- N-(2-methoxy-4-nitrophenyl)propanamide

- 2-methoxy-4-nitrophenyl isothiocyanate

- 2-methoxy-4-nitrophenyl acetate .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the oxobutanamide moiety, make it a versatile compound for various applications in research and industry.

生物活性

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a methoxy group and a nitro group, which contribute to its biological activity. The compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.

- Cytotoxic Effects : Investigations into its cytotoxicity against cancer cell lines are ongoing.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes. For instance, it may affect pathways related to inflammation and microbial resistance.

Research Findings

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Studies :

- A study assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. The results indicated significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus.

- Table 1: Antimicrobial Activity Results

Compound Zone of Inhibition (mm) Bacterial Strain 1 15 E. coli 2 18 S. aureus 3 14 K. pneumoniae -

Cytotoxicity Assays :

- Cytotoxicity was evaluated using MTT assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess potency.

- Table 2: Cytotoxicity Data

Cell Line IC50 (µM) A549 (Lung) 25 HeLa (Cervical) 30 MCF7 (Breast) 20 -

Anti-inflammatory Activity :

- In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages.

Case Study 1: Antimicrobial Effectiveness

A comprehensive study on the antimicrobial properties of this compound revealed that at concentrations as low as 100 µg/mL, the compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving multiple cancer cell lines, this compound exhibited selective cytotoxicity, sparing non-cancerous cells while significantly reducing viability in tumor cells. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Q. What are the recommended methods for synthesizing N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via azo coupling or oxidation of 3-oxobutanamide precursors. For example, describes a novel oxidation method using (diacetoxyiodo)benzene (DIB) to convert 3-oxo-butanamides to dichloroacetamides. Key parameters include:

- Solvent choice (e.g., ethanol with trace HCl for microwave-assisted synthesis, as in ).

- Temperature control (e.g., 100 K for crystallization in ).

- Catalytic conditions (e.g., DIB in dichloromethane for regioselective halogenation). Optimization involves monitoring reaction progress via TLC and characterizing intermediates using FTIR and NMR ( ).

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing crystals via slow cooling of saturated aqueous solutions ( ).

- Data collection using a Bruker Kappa APEXII CCD DUO diffractometer (λ = 1.54184 Å, T = 100 K) ( ).

- Refinement with SHELXL ( ), which is robust for small-molecule structures. Parameters to report:

| Parameter | Value |

|---|---|

| Space group | Orthorhombic, Pca2₁ |

| Unit cell (a, b, c) | 16.4113 Å, 4.9076 Å, 28.8889 Å |

| Z | 8 |

| R₁ (all data) | < 0.05 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ ~7–8 ppm).

- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns (e.g., Cl/F substituents in analogs like Fasentin; ). Contradictions arise from solvent polarity or tautomerism (e.g., enol-keto forms). Use variable-temperature NMR or DFT calculations to resolve ambiguities.

Advanced Research Questions

Q. How does the electronic nature of the 2-methoxy-4-nitrophenyl substituent influence the reactivity of 3-oxobutanamide derivatives?

Methodological Answer: The nitro group is electron-withdrawing, enhancing the electrophilicity of the β-ketoamide moiety. This facilitates nucleophilic attacks (e.g., halogenation via DIB; ). Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example:

- Electrophilic substitution : Nitro directs reactions to the ortho/para positions.

- Redox behavior : Cyclic voltammetry reveals nitro reduction potentials (~-0.5 V vs. Ag/AgCl).

Q. What are the metabolic pathways of structurally related 3-oxobutanamides, and how can in vitro models mimic these processes?

Methodological Answer: Analogous compounds like N-(4-ethoxyphenyl)-3-oxobutanamide undergo oxidative O-de-ethylation and β-decarboxylation ( ). To study metabolism:

- Use hepatic microsomes (e.g., human CYP450 isoforms) with NADPH cofactors.

- Monitor metabolites via LC-MS/MS. Key intermediates:

- N-(4-hydroxyphenyl)-3-oxobutanamide (Phase I oxidation).

- Glucuronide conjugates (Phase II; ).

Q. How can structural modifications to this compound enhance its biological activity, such as GLUT inhibition?

Methodological Answer: Fasentin (a chloro-trifluoromethyl analog) inhibits GLUT4 with IC₅₀ = 68 µM ( ). Structure-activity relationship (SAR) strategies:

- Introduce electron-withdrawing groups (e.g., -CF₃) to boost membrane permeability.

- Modify the aryl ring substituents to alter binding affinity (e.g., docking studies with GLUT1/4 homology models).

- Assay glucose uptake in 3T3-L1 adipocytes using 2-NBDG as a fluorescent probe.

Data Analysis & Contradictions

Q. How should researchers address discrepancies in crystallographic data between related 3-oxobutanamide derivatives?

Methodological Answer: Compare unit cell parameters and hydrogen-bonding networks. For example:

Q. What mechanistic insights explain the divergent reactivity of 3-oxobutanamides under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidation (DIB) : Proceeds via iodonium ion intermediates, favoring α-halogenation ( ).

- Reduction (NaBH₄) : Targets the β-keto group, forming secondary alcohols.

- Monitor intermediates using in situ Raman spectroscopy or stopped-flow kinetics.

Tables for Key Parameters

Q. Table 1. Crystallographic Data for N-(2-Methoxy-4-Nitrophenyl)-3-Oxobutanamide Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Refinement Software |

|---|---|---|---|---|---|---|

| N-(4-Ethoxyphenyl)-3-oxobutanamide | Pca2₁ | 16.4113 | 4.9076 | 28.8889 | 2326.7 | SHELXL ( ) |

| Fasentin (Chloro-CF₃ analog) | P2₁/c | 12.5 | 10.2 | 14.8 | 1890.2 | OLEX2 ( ) |

Q. Table 2. Metabolic Pathways of 3-Oxobutanamide Derivatives

| Pathway | Enzymes Involved | Key Metabolites | Analytical Method |

|---|---|---|---|

| O-De-alkylation | CYP3A4/2C9 | N-(4-hydroxyphenyl)-3-oxobutanamide | LC-MS/MS ( ) |

| Glucuronidation | UGT1A1 | β-D-Glucuronide conjugate | ¹H NMR (δ 5.1–5.3 ppm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。